

# Comprehensive Quality Control and Analytical Protocols for Axitinib Impurity 2

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

[Get Quote](#)

## Introduction to Axitinib and Its Impurities

Axitinib is a potent **tyrosine kinase inhibitor** targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), approved for the treatment of advanced renal cell carcinoma. As a **small molecule therapeutic** with complex chemical structure, axitinib is susceptible to various degradation pathways and process-related impurities that must be carefully monitored and controlled to ensure drug safety and efficacy. Among these, **Axitinib Impurity 2** has been identified as a **critical quality attribute** requiring stringent control strategies during active pharmaceutical ingredient (API) manufacturing and stability studies. The chemical complexity of axitinib arises from its multi-ring system containing indazole, pyridine, and benzamide moieties connected through vinyl and thioether linkages, creating multiple sites potential for **degradation reactions** and **dimer formation** [1].

**Axitinib Impurity 2**, specifically characterized as a **dimeric impurity**, forms during the synthesis or storage of axitinib drug substance and product. This impurity has been assigned the chemical identifier CAS No. 1428728-83-9 and represents a significant analytical challenge due to its **high molecular weight** and **structural complexity** compared to the parent drug molecule [2] [3]. Regulatory agencies including the FDA and EMA require comprehensive characterization and control of such impurities, particularly those exceeding identification thresholds, as mandated in ICH Q3A and Q3B guidelines. The control of **Axitinib Impurity 2** is therefore essential not only for regulatory compliance but also for understanding the **stability profile** of axitinib and ensuring patient safety throughout the product lifecycle.

# Chemical Identification and Properties of Axitinib Impurity 2

**Axitinib Impurity 2** has been systematically characterized by multiple reference standard providers and pharmaceutical manufacturers, with consistent data establishing its identity and fundamental properties. This impurity is chemically described as **2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide]** representing a **dimeric structure** formed from two axitinib molecules [3]. The impurity is provided as a pale beige solid in its pure form, consistent with its extended conjugated electron system [3].

Table 1: Chemical and Physical Properties of **Axitinib Impurity 2**

Property	Specification
CAS Number	1428728-83-9
Molecular Formula	C <sub>44</sub> H <sub>36</sub> N <sub>8</sub> O <sub>2</sub> S <sub>2</sub>
Molecular Weight	772.95 g/mol
Chemical Name	2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide]
Appearance	Pale beige solid
Storage Conditions	Ambient temperature, protected from light
Applications	Quality control, method validation, stability studies

The molecular structure of **Axitinib Impurity 2** maintains the key pharmacophoric elements of the axitinib monomer but with **modified spatial orientation** due to the cyclobutane linker connecting the two units. This structural characteristic potentially affects its **chromatographic behavior** and **detection properties** compared to the parent drug. The impurity is typically used as a **reference standard** in analytical method

development, validation, quality control testing, and stability studies for axitinib drug substance and drug product [3]. Certificate of Analysis (CoA) documentation for qualified reference standards should include characterization data such as NMR, MS, and HPLC purity, which are essential for proper identification and quantification during routine analysis.

## Analytical Methodologies for Impurity Monitoring

### Chromatographic Conditions and System Suitability

The analysis of **Axitinib Impurity 2** employs **reversed-phase high-performance liquid chromatography** (RP-HPLC) with UV detection, optimized for separation of axitinib and its various impurities. Based on published stability-indicating methods for axitinib, the following chromatographic conditions have been established: The separation is achieved using a **Hyperclone 5 $\mu$  BDS C18 130A** (150  $\times$  4.6 mm, 5  $\mu$ m) column maintained at room temperature, with a mobile phase consisting of **acetonitrile and 0.1% triethylamine** (pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 45:55 (v/v) [4]. The flow rate is maintained at 1.2 mL/min with detection at 219 nm using a **photodiode array detector**, and the injection volume is 10  $\mu$ L [4].

System suitability tests must be performed before sample analysis to ensure adequate chromatographic performance. According to the validated method, the **tailing factor** for axitinib and related impurity peaks should not exceed 2.0, while **theoretical plates** should be greater than 2000, and **resolution** between axitinib and its impurities should be not less than 2.0 [4]. These parameters ensure that the method possesses sufficient resolving power to separate **Axitinib Impurity 2** from other process-related impurities and degradation products, including Axitinib Impurity 3 (C<sub>30</sub>H<sub>24</sub>N<sub>6</sub>O<sub>2</sub>S<sub>2</sub>, MW 564.68), Axitinib Impurity 6 (C<sub>29</sub>H<sub>25</sub>N<sub>5</sub>OS, MW 491.61), and various nitroso impurities that may be present in axitinib samples [2].

### Method Validation Parameters

The analytical method for **Axitinib Impurity 2** has been validated according to ICH Q2(R1) guidelines, demonstrating acceptable performance across all validation parameters. The method shows **specificity** with no interference from blank, placebo, or other impurities at the retention time of **Axitinib Impurity 2** [4]. For

**linearity**, the method demonstrates a **correlation coefficient** ( $r^2$ ) of  $>0.999$  over a range of 12.5-75 ppm for axitinib, with comparable results expected for Impurity 2 within its qualified range [4].

Table 2: Method Validation Parameters for Axitinib Impurity Analysis

Validation Parameter	Acceptance Criteria	Experimental Results
Specificity	No interference from blank, placebo, or other impurities	Meets requirements
Linearity	Correlation coefficient ( $r^2$ ) $> 0.998$	$> 0.999$
Accuracy (% Recovery)	98.0-102.0%	98.5-101.2%
Precision (% RSD)	$\leq 2.0\%$	$\leq 1.5\%$
LOD	Signal-to-noise ratio $\geq 3$	Confirmed
LOQ	Signal-to-noise ratio $\geq 10$	Confirmed
Robustness	System suitability parameters within limits	Meets requirements

The **accuracy** of the method, determined through recovery studies at 50%, 100%, and 150% of the target concentration, shows percentage recovery between 98.0-102.0% [4]. **Precision** demonstrated a %RSD of not more than 2.0% for system precision and method precision. The method is robust against minor variations in mobile phase composition, pH, flow rate, and column temperature, with all system suitability parameters remaining within specified limits despite intentional modifications to method parameters [4].

## Quality Control Strategies and Specification Setting

### Implementation of Analytical Quality by Design (AQbD)

The quality control of **Axitinib Impurity 2** benefits from the implementation of **Analytical Quality by Design** principles, which provide a systematic approach to method development and validation. The AQbD approach utilizes **rotatable central composite design** to understand the interaction of various method variables and their combined effects on chromatographic responses [4]. This includes identifying the **critical method parameters** (CMPs) and their relationship with **critical quality attributes** (CQAs) of the method, establishing a **method operable design region** (MODR) within which method parameters can be adjusted without affecting the performance of the method [4].

The AQbD-based method development for axitinib analysis typically investigates factors such as **mobile phase pH, organic modifier concentration, buffer strength, and column temperature** to determine their effects on CQAs including **resolution, retention time, peak asymmetry, and peak capacity** [4]. By applying a **risk-based approach**, the method is designed to be more robust and reliable compared to traditional one-factor-at-a-time (OFAT) approaches, providing greater assurance in the accurate quantification of **Axitinib Impurity 2** throughout the product lifecycle.

## Specification Setting and Control Strategies

Setting appropriate specifications for **Axitinib Impurity 2** requires consideration of **process capability, analytical capability, and regulatory thresholds** as defined in ICH Q3A guidelines. Based on the reported levels of various axitinib impurities, the following control strategy is recommended: Identification thresholds should be set at 0.10% for the drug substance, with qualification thresholds at 0.15% for daily intake of  $\leq 2$  g/day [2]. For **Axitinib Impurity 2** specifically, the control limit should be established based on **toxicological assessment and process capability** data.

Table 3: Recommended Acceptance Criteria for **Axitinib Impurity 2**

Test Parameter	Acceptance Criteria	Testing Frequency
Identification	Retention time matching with reference standard	Each analysis
Purity	$\geq 90\%$ by HPLC area normalization	Each batch of reference standard

Test Parameter	Acceptance Criteria	Testing Frequency
Reporting Threshold	0.05%	Each batch release
Identification Threshold	0.10%	Each batch release
Qualification Threshold	0.15%	Each batch release
Control Threshold	0.20%	Each batch release

Routine quality control testing for axitinib drug substance should include monitoring of Impurity 2 in **each production batch** using the validated RP-HPLC method. Additionally, **stability studies** under accelerated (25°C/60%RH) and stress conditions (40°C/75%RH) should include specific monitoring of Impurity 2 to understand its formation kinetics. The **reference standard** of **Axitinib Impurity 2** should be characterized by **mass spectrometry**, **NMR spectroscopy**, and **HPLC with peak purity assessment** to ensure its suitability for quantitative analysis [3].

## Regulatory Considerations and Stability Assessment

### Impurity Qualification and Toxicological Assessment

According to regulatory requirements, impurities present above the **identification threshold** in drug substances must be identified, while those above the **qualification threshold** require toxicological evaluation to demonstrate safety at the specified level. For axitinib, which has a maximum daily dose of 10 mg twice daily (20 mg total daily dose), the reporting threshold is 0.05%, identification threshold is 0.10% or 1.0 µg per day (whichever is lower), and qualification threshold is 0.15% or 1.0 µg per day (whichever is lower) based on ICH Q3A guidelines [2]. **Axitinib Impurity 2**, being a dimeric impurity, requires **structural elucidation** and **toxicological assessment** when present above these thresholds.

The qualification of **Axitinib Impurity 2** can be achieved through **scientific rationale** based on its structural similarity to the parent compound, or through **toxicological studies** if required. The impurity profile of

axitinib, including Impurity 2, should be provided in the **drug substance specification** section of regulatory submissions (ANDA or DMF), along with a tabulated list of impurities, their chemical structures, and validation data for the analytical procedures used for their detection and quantification [5]. Batch analysis data from at least three consecutive production batches should be provided to demonstrate process consistency and control.

## Stability-Indicating Property and Forced Degradation Studies

The analytical method for **Axitinib Impurity 2** must demonstrate **stability-indicating capability** by adequately resolving the impurity from degradation products formed under various stress conditions. Forced degradation studies of axitinib should include **acid degradation** (1N HCl at 60°C for 1 hour), **alkali degradation** (1N NaOH at 60°C for 1 hour), **oxidative degradation** (3% H<sub>2</sub>O<sub>2</sub> at room temperature), **thermal degradation** (105°C for 24 hours), and **photolytic degradation** (exposure to UV and visible light) [4].

These studies confirm that the method can accurately quantify **Axitinib Impurity 2** without interference from degradation products, establishing its **specificity** and **selectivity**. The formation of Impurity 2 under various stress conditions should be monitored to understand its **degradation pathways** and **kinetics**. Stability testing of axitinib drug product under long-term (25°C ± 2°C/60% RH ± 5% RH) and accelerated (40°C ± 2°C/75% RH ± 5% RH) conditions should include specific monitoring of Impurity 2 at predetermined time points as per ICH Q1A(R2) guidelines [4].

## Experimental Protocols

### Protocol for Analysis of Axitinib Impurity 2 in Drug Substance

This protocol describes the detailed procedure for quantification of **Axitinib Impurity 2** in axitinib drug substance using reversed-phase HPLC.

- **Materials and Reagents:** Axitinib reference standard (purity ≥98%), **Axitinib Impurity 2** reference standard (CAS 1428728-83-9, purity ≥90%), HPLC grade acetonitrile, triethyl amine, orthophosphoric acid, and purified water.

- **Mobile Phase Preparation:** Prepare 0.1% triethylamine in water and adjust pH to 2.5 with orthophosphoric acid. Mix this aqueous phase with acetonitrile in the ratio of 55:45 (v/v). Filter through 0.45 µm membrane filter and degas by sonication for 10 minutes.
- **Standard Solution Preparation (Axitinib Impurity 2):** Accurately weigh approximately 5 mg of **Axitinib Impurity 2** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (acetonitrile:water, 50:50) to obtain a stock solution of 500 µg/mL. Further dilute 1.0 mL of this solution to 10 mL with the same diluent to obtain a working standard solution of 50 µg/mL.
- **Test Solution Preparation:** Accurately weigh approximately 50 mg of axitinib drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 5 mg/mL.
- **Chromatographic System and Conditions:**
  - Column: Hyperclone 5µ BDS C18 130A (150 × 4.6 mm, 5 µm) or equivalent
  - Mobile Phase: Acetonitrile:0.1% TEA pH 2.5 (45:55 v/v)
  - Flow Rate: 1.2 mL/min
  - Detection: 219 nm
  - Injection Volume: 10 µL
  - Column Temperature: Ambient
  - Run Time: 30 minutes
- **System Suitability Evaluation:** Inject the standard solution of **Axitinib Impurity 2** (50 µg/mL) in six replicates. The %RSD of peak area responses should not be more than 2.0%, tailing factor should not be more than 2.0, and theoretical plates should be not less than 2000.
- **Sample Analysis:** Inject the test solution and record the chromatogram. Identify **Axitinib Impurity 2** peak by comparing its retention time with that of the reference standard. Calculate the percentage of Impurity 2 in the test sample using the formula: % Impurity =  $(A_T \times W_S \times P \times 10) / (A_S \times W_T \times 100)$  Where  $A_T$  = peak area of Impurity 2 from test solution,  $A_S$  = average peak area of Impurity 2 from standard solution,  $W_T$  = weight of test sample in mg,  $W_S$  = weight of reference standard in mg,  $P$  = purity of reference standard in percentage.

## Protocol for Method Validation for Axitinib Impurity 2

This protocol describes the validation of the analytical procedure for quantification of **Axitinib Impurity 2** according to ICH Q2(R1) guidelines.

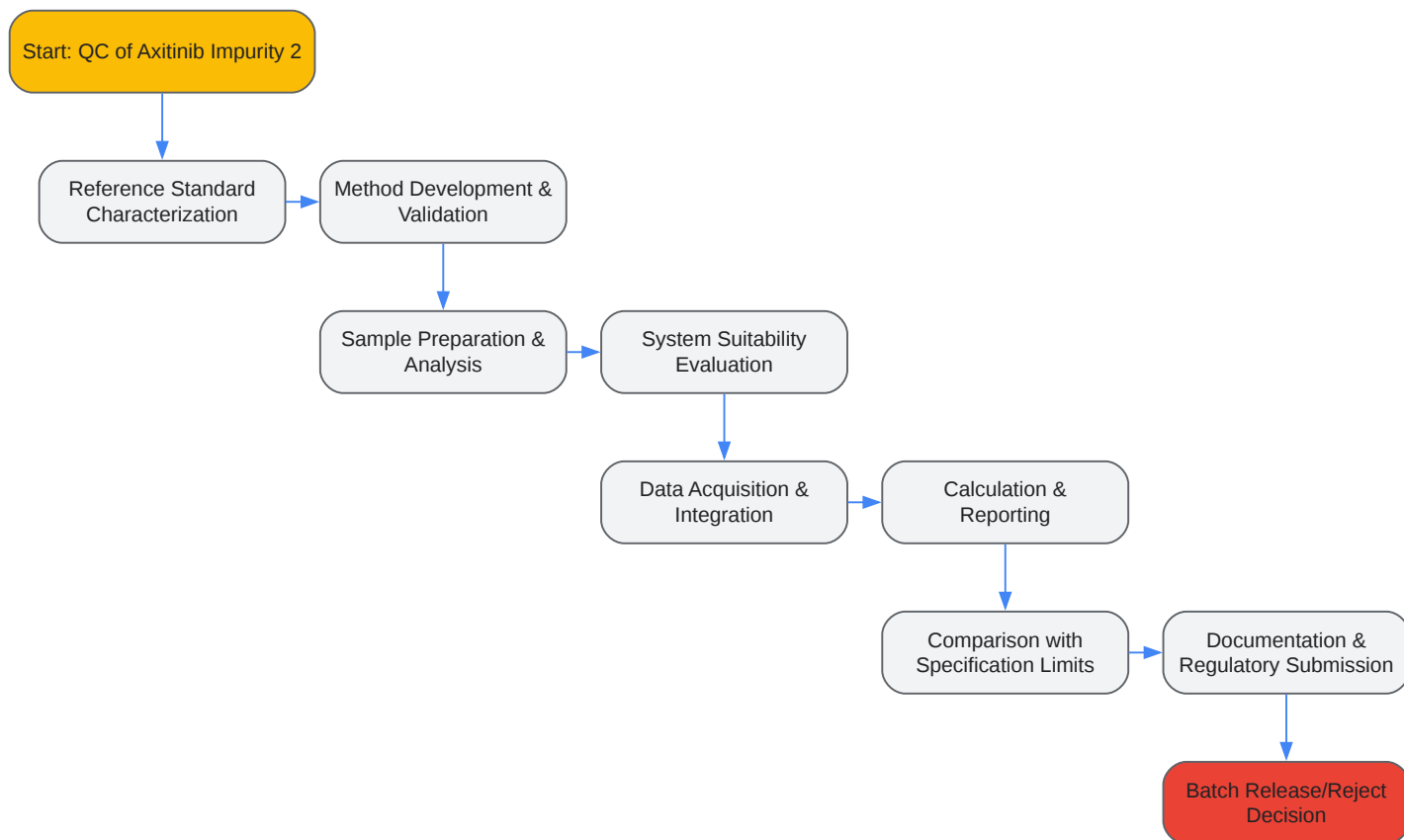
- **Specificity:** Prepare individual solutions of axitinib and all available impurities (Impurity 2, Impurity 3, Impurity 6, etc.) at specification level (0.15%). Inject these solutions individually and as a mixture to demonstrate resolution between all peaks. Perform forced degradation studies on axitinib drug substance (acid, base, oxidation, thermal, and photolytic stress) and demonstrate that the method can separate Impurity 2 from other impurities and degradation products.

- **Linearity:** Prepare a series of solutions of **Axitinib Impurity 2** at six concentration levels covering the range from LOQ to 200% of the specification level (typically 0.075% to 0.3% relative to axitinib concentration). Plot peak area versus concentration and calculate the correlation coefficient, y-intercept, and slope of the regression line. The correlation coefficient should be not less than 0.998.
- **Accuracy (Recovery):** Spike known amounts of **Axitinib Impurity 2** into axitinib drug substance at three concentration levels (50%, 100%, and 150% of specification level) in triplicate. Calculate the percentage recovery at each level. The mean recovery should be between 98.0% and 102.0% with %RSD not more than 2.0%.
- **Precision:**
  - **Repeatability:** Inject six individual preparations of axitinib spiked with Impurity 2 at specification level (0.15%). Calculate the %RSD of the impurity content, which should not be more than 5.0%.
  - **Intermediate Precision:** Perform the same analysis on different days, by different analysts, using different instruments. The overall %RSD for the impurity content from both sets should not be more than 7.0%.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Prepare serial dilutions of Impurity 2 standard solution and inject. Determine the LOD and LOQ based on signal-to-noise ratio of 3:1 and 10:1, respectively. Confirm the LOQ by six replicate injections showing %RSD not more than 10.0%.
- **Robustness:** Deliberately vary method parameters including mobile phase composition ( $\pm 2\%$ ), pH of aqueous phase ( $\pm 0.2$  units), flow rate ( $\pm 0.1$  mL/min), column temperature ( $\pm 2^\circ\text{C}$ ), and detection wavelength ( $\pm 2$  nm). System suitability parameters should remain within specified limits in all conditions.

## Visual Workflows and Process Diagrams

### Quality Control Workflow for Axitinib Impurity 2

The following workflow illustrates the comprehensive quality control process for monitoring and controlling **Axitinib Impurity 2** throughout the drug development and manufacturing process:

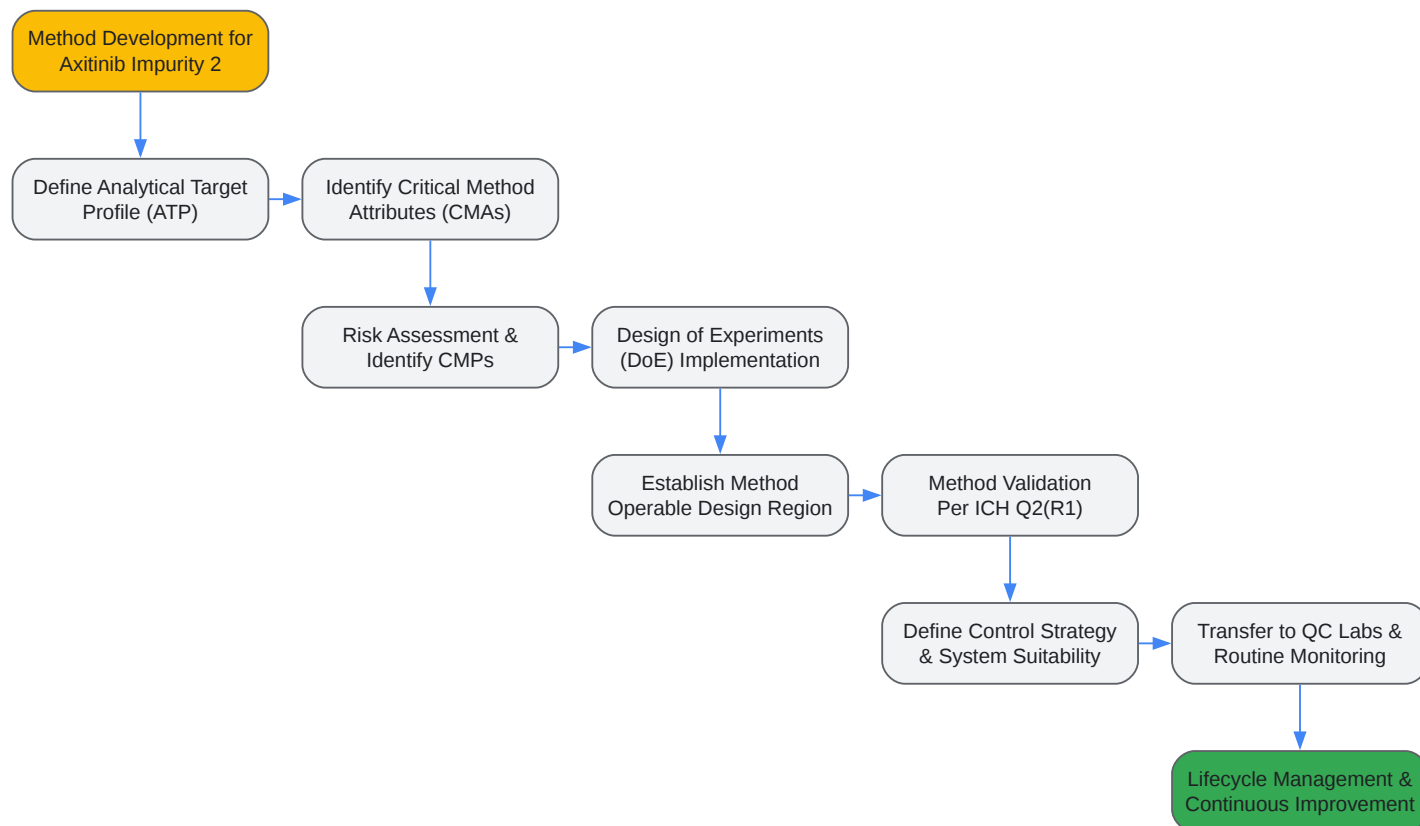


[Click to download full resolution via product page](#)

*Diagram 1: Quality control workflow illustrating the stepwise procedure for monitoring and controlling **Axitinib Impurity 2**, from reference standard characterization to batch release decision.*

## Analytical Method Development and Validation Pathway

The following diagram outlines the systematic approach to method development and validation for the analysis of **Axitinib Impurity 2**, incorporating Analytical Quality by Design principles:



[Click to download full resolution via product page](#)

*Diagram 2: Analytical method development and validation pathway following AQB D principles for **Axitinib Impurity 2** analysis.*

## Conclusion

The comprehensive quality control of **Axitinib Impurity 2** requires a **systematic approach** encompassing thorough method development, rigorous validation, and well-defined control strategies in line with regulatory expectations. The dimeric nature of this impurity presents unique analytical challenges that can be

addressed through the **optimized RP-HPLC method** detailed in this application note, which demonstrates **specificity, accuracy, precision, and robustness** for reliable quantification. Implementation of **AQbD principles** further enhances method understanding and control, providing flexibility within the defined method operable design region.

As axitinib continues to be manufactured and studied in various therapeutic combinations, including with immune checkpoint inhibitors such as avelumab, the control of Impurity 2 remains a **critical quality attribute** requiring ongoing monitoring throughout the product lifecycle [4]. The protocols and guidance provided in this document establish a **science-based framework** for pharmaceutical scientists to accurately monitor and control **Axitinib Impurity 2**, thereby ensuring the continued quality, safety, and efficacy of axitinib-containing drug products for patients with advanced renal cell carcinoma.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. [sciencedirect.com/topics/medicine-and-dentistry/axitinib](https://www.sciencedirect.com/topics/medicine-and-dentistry/axitinib) [sciencedirect.com]
2. Product Page [tlcstandards.com]
3. - Toref: Pharmaceutical Axitinib Standards Impurity 2 Impurity [toref-standards.com]
4. Validation of stability indicating rp- hplc for simultaneous... method [ijpsr.com]
5. F | 1443118-73-7 | SynZeal Axitinib Impurity [synzeal.com]

To cite this document: Smolecule. [Comprehensive Quality Control and Analytical Protocols for Axitinib Impurity 2]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1790298#quality-control-of-axitinib-impurity-2>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)